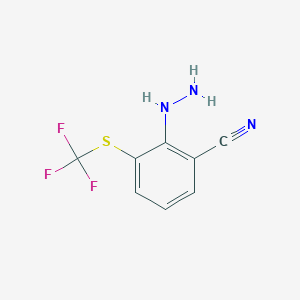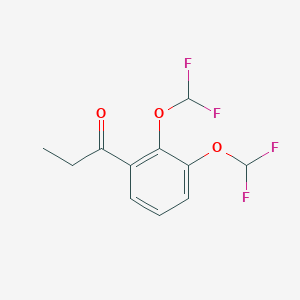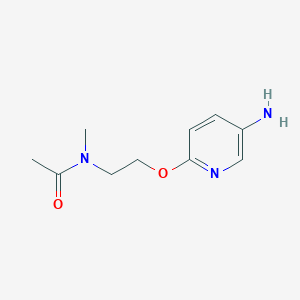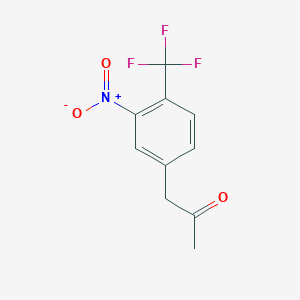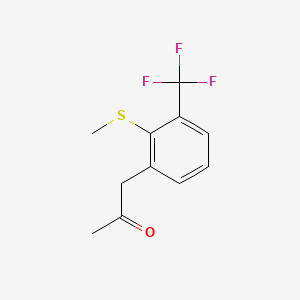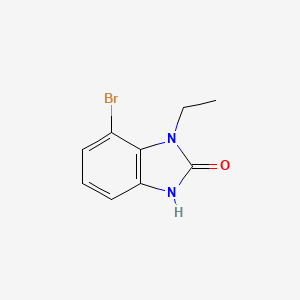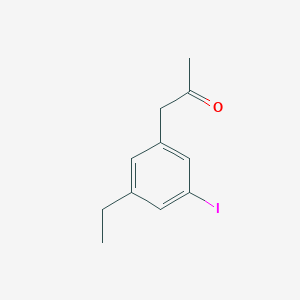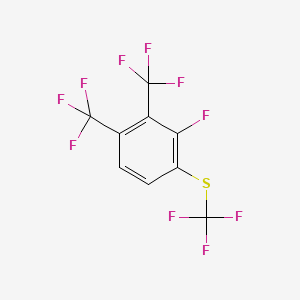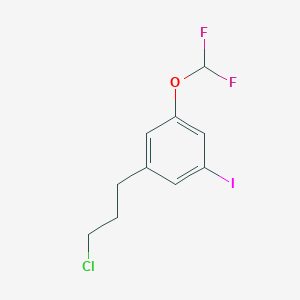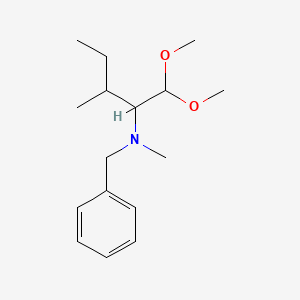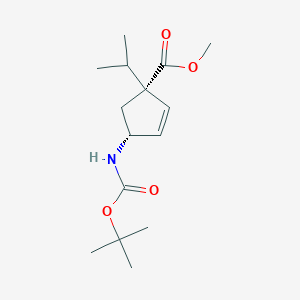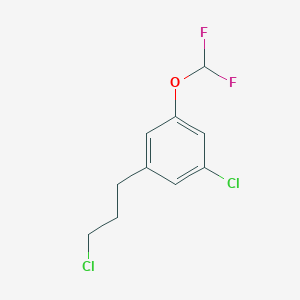
1-Chloro-3-(3-chloropropyl)-5-(difluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(3-chloropropyl)-5-(difluoromethoxy)benzene is an organic compound with the molecular formula C10H10Cl2F2O. This compound is characterized by the presence of a benzene ring substituted with a chloro group, a chloropropyl group, and a difluoromethoxy group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-Chloro-3-(3-chloropropyl)-5-(difluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that have appropriate substituents.
Alkylation: The chloropropyl group is introduced via alkylation reactions, often using 1-chloropropane and a suitable catalyst.
Methoxylation: The difluoromethoxy group is added through methoxylation reactions using difluoromethyl ether and a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-3-(3-chloropropyl)-5-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C).
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(3-chloropropyl)-5-(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Chloro-3-(3-chloropropyl)-5-(difluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and difluoromethoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Specific pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-(3-chloropropyl)-5-(difluoromethoxy)benzene can be compared with similar compounds such as:
1-Chloro-3-(3-chloropropyl)-4-(fluoromethoxy)benzene: This compound has a similar structure but with a fluoromethoxy group instead of a difluoromethoxy group.
1-Chloro-3-phenylpropane: Lacks the difluoromethoxy group and has different chemical properties and reactivity.
3-Chloropropylbenzene: Similar but lacks the additional chloro and difluoromethoxy groups.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H10Cl2F2O |
|---|---|
Molekulargewicht |
255.08 g/mol |
IUPAC-Name |
1-chloro-3-(3-chloropropyl)-5-(difluoromethoxy)benzene |
InChI |
InChI=1S/C10H10Cl2F2O/c11-3-1-2-7-4-8(12)6-9(5-7)15-10(13)14/h4-6,10H,1-3H2 |
InChI-Schlüssel |
UTXWAVBIUKCNFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1OC(F)F)Cl)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



